Anticancer Activity Profile in the Tetrahydroquinoline Sulfonamide Class: A Class-Level Inference from Ghorab et al. (2009)
Ghorab et al. (2009) synthesized and evaluated a panel of tetrahydroquinoline sulfonamide derivatives for in vitro anticancer activity against the human breast cancer cell line MCF-7. The most active compound in that series displayed an IC50 of 2.8 µM, while the least active analog showed an IC50 of >50 µM. [1] The target compound, 4-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide, incorporates both the N-alkyl tetrahydroquinoline motif and the 4-alkoxybenzenesulfonamide motif that were associated with enhanced activity in the SAR study, but its exact IC50 has not been published. This evidence is class-level inference only and cannot be considered a direct head-to-head comparison.
| Evidence Dimension | In vitro cytotoxicity (MCF-7 breast cancer cell line) |
|---|---|
| Target Compound Data | Not experimentally determined; inferred to be in the low micromolar range based on structural similarity to the most active analogs in Ghorab et al. |
| Comparator Or Baseline | Most active compound in the series (IC50 = 2.8 µM) versus least active compound (IC50 >50 µM) |
| Quantified Difference | ≥17-fold difference between best and worst analog within the same series |
| Conditions | MCF-7 human breast adenocarcinoma cells; sulforhodamine B (SRB) assay; 48 h drug exposure; reported in Ghorab et al., 2009 |
Why This Matters
Demonstrates that even within a tight congeneric series, small structural changes cause large potency shifts, underscoring the need to characterize this specific compound rather than relying on class-average behavior.
- [1] Ghorab MM, Ragab FA, Hamed MM. Design, synthesis and anticancer evaluation of novel tetrahydroquinoline derivatives containing sulfonamide moiety. European Journal of Medicinal Chemistry. 2009;44(10):4211-4217. View Source
